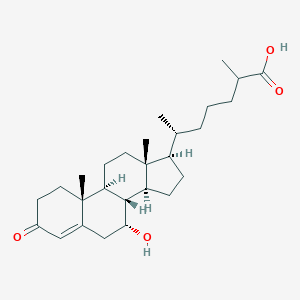

7alpha-Hydroxy-3-oxo-4-cholestenoic acid

Description

Properties

IUPAC Name |

(6R)-6-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h14,16-17,20-24,29H,5-13,15H2,1-4H3,(H,30,31)/t16-,17?,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATGKQGFUDXGAX-MYWFJNCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921749 | |

| Record name | 7-Hydroxy-3-oxocholest-4-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7alpha-Hydroxy-3-oxo-4-cholestenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

115538-85-7 | |

| Record name | 7α-Hydroxy-3-oxo-4-cholestenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115538-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7alpha-Hydroxy-3-oxo-4-cholestenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3-oxocholest-4-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7alpha-Hydroxy-3-oxo-4-cholestenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

7alpha-Hydroxy-3-oxo-4-cholestenoic acid structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

7alpha-Hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) is a C27 bile acid intermediate that plays a crucial role in cholesterol homeostasis. It is a key metabolite in the acidic pathway of bile acid synthesis and has emerged as a significant biomarker for various physiological and pathological conditions. This technical guide provides a comprehensive overview of the structure, properties, and biological significance of 7-HOCA, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Structure and Physicochemical Properties

7-HOCA is a cholestanoid characterized by a cholest-4-en-26-oic acid backbone substituted with a hydroxyl group at the 7-alpha position and an oxo group at the 3-position[1][2].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₇H₄₂O₄ | [3] |

| Molecular Weight | 430.62 g/mol | [3] |

| IUPAC Name | (5R,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-2,3,5,6,7,8,9,10,11,12,13,14,15,16,17-pentadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylheptanoic acid | |

| CAS Number | 115538-85-7 | [4] |

| Synonyms | 7-HOCA, 7α-hydroxy-3-oxocholest-4-en-26-oic acid | [4] |

| Physical State | Solid, powder | [5] |

| Storage Temperature | -20°C | [5] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Water Solubility | Practically insoluble |

Biological Significance and Quantitative Data

7-HOCA is a pivotal intermediate in the acidic pathway of bile acid synthesis, primarily formed from the metabolism of 27-hydroxycholesterol (27-OHC) by the enzymes sterol 27-hydroxylase (CYP27A1), oxysterol 7α-hydroxylase (CYP7B1), and 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7)[6][7]. It is further metabolized to chenodeoxycholic acid.

Beyond its role in bile acid synthesis, 7-HOCA has been identified as a biomarker for the integrity of the blood-brain barrier (BBB)[8][9]. Elevated levels in the cerebrospinal fluid (CSF) are associated with BBB dysfunction[8]. Furthermore, altered levels of 7-HOCA and its metabolizing enzymes have been implicated in non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC)[10][11].

Table 2: Reported Concentrations of this compound in Human Biological Fluids

| Biological Fluid | Condition | Concentration (mean ± SD or range) | Reference |

| Plasma | Healthy Controls | 182.1 ± 14.9 nM | [11] |

| Hepatocellular Carcinoma (HCC) | 350.6 ± 37.4 nM | [11] | |

| Cerebrospinal Fluid (CSF) | Healthy Controls (Headache) | 14 ± 7 ng/mL | [9] |

| Alzheimer's Disease | Not significantly different from controls | [8] | |

| Vascular Dementia | Not significantly different from controls | [8] | |

| Blood-Brain Barrier Defects | 7–392 ng/mL (markedly increased) | [9] | |

| Subdural Hematoma | Chronic | 658.09 ± 137.53 ng/mL | [12] |

Signaling and Metabolic Pathways

The primary pathway involving 7-HOCA is the acidic pathway of bile acid synthesis. This pathway is an alternative to the classic (neutral) pathway and is initiated by the hydroxylation of cholesterol at the C27 position.

Caption: The acidic pathway of bile acid synthesis, highlighting the formation of 7-HOCA.

In conditions of blood-brain barrier disruption, 7-HOCA can leak from the brain into the CSF, making it a useful biomarker.

Caption: Logical relationship between BBB integrity and 7-HOCA levels in the CSF.

Experimental Protocols

Quantification of 7-HOCA in Biological Fluids by LC-MS/MS

The quantification of 7-HOCA in plasma and CSF is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard.

1. Sample Preparation (Protein Precipitation):

-

To a 20 µL plasma or 1 mL CSF sample, add a known amount of a deuterated internal standard (e.g., d4-7-HOCA)[8][13].

-

Add acetonitrile to precipitate proteins[13].

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Optional but can improve sensitivity):

-

The dried extract can be derivatized to enhance ionization efficiency and chromatographic separation. However, methods without derivatization have also been successfully developed[14].

3. LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture).

-

Inject an aliquot into a reverse-phase C18 or similar HPLC column[1].

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both 7-HOCA and its internal standard[1].

4. Quantification:

-

Construct a calibration curve using known concentrations of 7-HOCA standard.

-

Calculate the concentration of 7-HOCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: General workflow for the quantification of 7-HOCA by LC-MS/MS.

Synthesis of Deuterated 7-HOCA (d4-7-HOCA) Internal Standard

A deuterated internal standard is crucial for accurate quantification by mass spectrometry.

1. Oxidation of d7-7α-Hydroxycholesterol:

-

Start with a commercially available deuterated precursor, such as d7-7α-hydroxycholesterol[6].

-

Oxidize the precursor using cholesterol oxidase to yield d7-7α-hydroxy-4-cholesten-3-one[6].

-

Extract the product using a suitable solvent system (e.g., chloroform/methanol)[6].

2. Further Oxidation to d4-7-HOCA:

-

The d7-7α-hydroxy-4-cholesten-3-one is then further oxidized to form d4-7-HOCA. This step involves enzymatic reactions that lead to the formation of the carboxylic acid side chain with the loss of some deuterium atoms[9].

Conclusion

This compound is a metabolite of significant interest in the fields of biochemistry, neuroscience, and drug development. Its central role in the acidic pathway of bile acid synthesis and its utility as a biomarker for blood-brain barrier integrity underscore its importance. The methodologies outlined in this guide for its quantification and the understanding of its metabolic pathways provide a solid foundation for researchers and scientists to further explore the physiological and pathological roles of this intriguing molecule. Further research into its potential interactions with nuclear receptors and its role in gene regulation may unveil new therapeutic targets for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Cholest-4-en-26-oic acid, 7-hydroxy-3-oxo-, (7alpha)- | 115538-85-7 [chemicalbook.com]

- 5. 7a-Hydroxy-3-oxo-4-cholestenoic acid powder Avanti Lipids [sigmaaldrich.com]

- 6. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholesterol is converted to 7 alpha-hydroxy-3-oxo-4-cholestenoic acid in liver mitochondria. Evidence for a mitochondrial sterol 7 alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. endocrine-abstracts.org [endocrine-abstracts.org]

- 12. Formation of 7 alpha- and 7 beta-hydroxylated bile acid precursors from 27-hydroxycholesterol in human liver microsomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel LC-MS/MS method for assay of 7alpha-hydroxy-4-cholesten-3-one in human plasma. Evidence for a significant extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of 7α-Hydroxy-3-oxo-4-cholestenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7α-hydroxy-3-oxo-4-cholestenoic acid is a key intermediate in the classic (or neutral) pathway of bile acid synthesis, a critical process for cholesterol homeostasis, lipid digestion, and signaling. This pathway is the primary route for the catabolism and elimination of cholesterol from the body. The biosynthesis of 7α-hydroxy-3-oxo-4-cholestenoic acid is a multi-step enzymatic process that occurs primarily in the liver. Understanding the intricacies of this pathway, including its key enzymes, regulatory mechanisms, and the experimental methods used for its study, is paramount for researchers in metabolic diseases, pharmacology, and drug development. This guide provides a comprehensive overview of the core aspects of 7α-hydroxy-3-oxo-4-cholestenoic acid biosynthesis.

The Core Biosynthetic Pathway

The conversion of cholesterol to 7α-hydroxy-3-oxo-4-cholestenoic acid involves a series of enzymatic reactions localized within the endoplasmic reticulum and cytosol of hepatocytes. The pathway is initiated by the rate-limiting enzyme, Cholesterol 7α-hydroxylase (CYP7A1).

The primary steps are:

-

7α-hydroxylation of Cholesterol: The pathway begins with the introduction of a hydroxyl group at the 7α position of cholesterol, a reaction catalyzed by Cholesterol 7α-hydroxylase (CYP7A1) , a cytochrome P450 enzyme located in the endoplasmic reticulum. This is the first and rate-limiting step in the classic bile acid synthesis pathway[1][2]. The product of this reaction is 7α-hydroxycholesterol .

-

Oxidation and Isomerization: Subsequently, 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase/isomerase (HSD3B7) , another endoplasmic reticulum-resident enzyme, acts on 7α-hydroxycholesterol. HSD3B7 catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the Δ⁵ double bond to a Δ⁴ double bond, yielding 7α-hydroxy-4-cholesten-3-one [3].

-

Formation of 7α-hydroxy-3-oxo-4-cholestenoic acid: While the direct conversion of 7α-hydroxy-4-cholesten-3-one to 7α-hydroxy-3-oxo-4-cholestenoic acid is not the immediate next step in the main pathway leading to primary bile acids, this acidic intermediate is formed through the "acidic" or alternative pathway of bile acid synthesis. In this alternative route, side-chain oxidation of cholesterol precedes modifications of the steroid nucleus. However, for the purpose of this guide focusing on the formation of this specific acid, it is important to note that it can be generated from 3β,7α-dihydroxy-5-cholestenoate through the action of HSD3B7[4].

The intermediate, 7α-hydroxy-4-cholesten-3-one, is a crucial branch point in the synthesis of the two primary bile acids, cholic acid and chenodeoxycholic acid[5].

References

- 1. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 3. medlineplus.gov [medlineplus.gov]

- 4. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]

The Pivotal Role of 7α-Hydroxy-3-oxo-4-cholestenoate (7-HOCA) in Primary Bile Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary bile acid synthesis is a cornerstone of hepatic cholesterol homeostasis and overall metabolic regulation. While the classical and alternative pathways culminating in the production of cholic acid (CA) and chenodeoxycholic acid (CDCA) are well-documented, the significance of key intermediates is an area of burgeoning research. This technical guide provides an in-depth exploration of the role of 7α-hydroxy-3-oxo-4-cholestenoate (7-HOCA), a critical intermediate at the nexus of these pathways. An accumulating body of evidence, particularly in the context of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC), underscores the importance of understanding the metabolism and potential signaling functions of 7-HOCA. This document will detail its position in the biosynthetic pathway, the enzymatic control of its flux, the consequences of its dysregulation, and relevant experimental methodologies for its study.

7-HOCA: A Central Intermediate in Bile Acid Synthesis

7-HOCA is a C27 steroid acid that serves as a key metabolic intermediate in the synthesis of primary bile acids from cholesterol. It is formed through the action of several enzymes and its subsequent conversion is a critical step in determining the final bile acid pool composition.

The formation of 7-HOCA can occur through different routes within the broader bile acid synthesis network. In one pathway, cholesterol is first converted to 7α-hydroxycholesterol by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1)[1]. 7α-hydroxycholesterol is then metabolized to 7α-hydroxy-4-cholesten-3-one (C4), a common precursor for both CA and CDCA[1]. In an alternative pathway, particularly active in extrahepatic tissues and within the liver, cholesterol can be hydroxylated at the 27-position by sterol 27-hydroxylase (CYP27A1), followed by further modifications that also lead to the formation of 7-HOCA[1]. The metabolic end product of reactions involving 7α-hydroxylation of C27-steroids in liver mitochondria is 7α-hydroxy-3-oxo-4-cholestenoic acid[2].

The pivotal step in the metabolism of 7-HOCA is its reduction by the enzyme Δ4-3-oxosteroid 5β-reductase, encoded by the AKR1D1 gene[3][4][5]. This enzyme catalyzes the conversion of the Δ4-3-keto group to a 3α-hydroxy-5β group, a necessary step for the formation of the characteristic bent A/B ring junction of the primary bile acids, CA and CDCA[4][6].

The Critical Role of AKR1D1 in 7-HOCA Metabolism

The enzyme AKR1D1 is the sole human 5β-reductase and is indispensable for the synthesis of primary bile acids[2][6]. Its primary substrate in this context is 7-HOCA. Genetic deficiencies in AKR1D1 lead to a rare inborn error of bile acid metabolism, congenital bile acid synthesis defect type 2, characterized by a buildup of Δ4-3-oxo-bile acids, including 7-HOCA, and a severe reduction in primary bile acids[2][5]. This leads to life-threatening neonatal hepatitis and cholestasis[2].

Recent research has highlighted that the expression and activity of AKR1D1 are significantly decreased in prevalent liver conditions such as NAFLD and HCC[3][4]. This reduction in AKR1D1 function leads to an accumulation of its substrate, 7-HOCA[3][4].

The Pathophysiological Consequences of 7-HOCA Accumulation

The accumulation of 7-HOCA due to impaired AKR1D1 activity has been shown to have significant downstream pathological effects in hepatocytes. Studies utilizing genetic knockdown of AKR1D1 in human hepatoma cell lines (HepG2) have demonstrated that the resultant increase in intracellular 7-HOCA concentrations leads to[3][4]:

-

Metabolic Dysfunction: Dysregulation of pathways involved in lipid metabolism, including increased intracellular triglyceride accumulation and decreased fatty acid oxidation[3][4].

-

Impaired Cell Proliferation and Cell Cycle Arrest: 7-HOCA accumulation induces cell cycle arrest at the G1/S phase and impairs cell proliferation[3][4].

-

Induction of DNA Damage and Apoptosis: Increased levels of 7-HOCA have been shown to cause DNA damage and enhance apoptosis in hepatocytes[3][4].

These findings suggest that 7-HOCA is not merely an inert intermediate but can act as a driver of metabolic dysfunction and cellular stress, contributing to the progression of NAFLD and increasing the risk of HCC[3][4].

The Indirect Regulatory Role of 7-HOCA in Bile Acid Synthesis

The primary mechanism for the feedback regulation of bile acid synthesis is the activation of the farnesoid X receptor (FXR) by the primary bile acids, CDCA and CA[1][7][8]. Activated FXR, in conjunction with the retinoid X receptor (RXR), forms a heterodimer that transcriptionally represses CYP7A1, the rate-limiting enzyme of the classical pathway[1][8][9]. This repression is primarily mediated through the induction of the small heterodimer partner (SHP), which in turn inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), key transcriptional activators of CYP7A1[1][7][9].

While there is currently no direct evidence to suggest that 7-HOCA itself is a potent ligand for FXR, its accumulation has a profound indirect effect on the regulation of bile acid synthesis. In states of AKR1D1 deficiency, the reduced production of the primary bile acids CA and CDCA leads to a lack of FXR activation[4][5]. This disruption of the negative feedback loop results in a compensatory upregulation of genes involved in the classical bile acid synthesis pathway, including CYP7A1, HSD3B7, and CYP8B1[5]. This, in turn, can exacerbate the accumulation of hepatotoxic intermediates, including 7-HOCA and allo-bile acids (5α-reduced)[2][4].

Therefore, the role of 7-HOCA in the regulation of primary bile acid synthesis is primarily indirect, driven by the consequences of its metabolic blockade and the subsequent failure to produce the necessary FXR-activating primary bile acids.

Quantitative Data on 7-HOCA and Related Molecules

The following tables summarize quantitative data related to 7-HOCA and key enzymes in bile acid synthesis, extracted from various experimental contexts.

| Condition | Analyte | Change | Cell/Animal Model | Reference(s) |

| AKR1D1 Knockdown | 7-HOCA | Increased | HepG2 cells | [3][4] |

| AKR1D1 Knockdown | Primary Bile Acids (CA, CDCA) | Decreased | HepG2, Huh7 cells | [5] |

| AKR1D1 Knockdown | CYP7A1 mRNA | Increased | HepG2, Huh7 cells | [5] |

| AKR1D1 Knockdown | CYP8B1 mRNA | Increased | HepG2, Huh7 cells | [5] |

| NAFLD, Cirrhosis, HCC | Serum 7-HOCA | Significantly Elevated | Human Patients | [3][4] |

| Advancing Steatosis, Fibrosis, Inflammation, HCC | Hepatic AKR1D1 Expression | Significantly Decreased | Human Patients | [3][4] |

Table 1: Changes in 7-HOCA and Bile Acid Synthesis Gene Expression in Response to Altered AKR1D1 Function and Liver Disease.

| Treatment | Analyte | Change | Cell/Animal Model | Reference(s) |

| Adenovirus-mediated Cyp7a1 overexpression | Cyp7a1 mRNA | 12-fold increase | Mice | [10] |

| Adenovirus-mediated Cyp7a1 overexpression | Total Bile Acid Pool Size | Increased | Mice | [11] |

| Chenodeoxycholic acid (CDCA) treatment | CYP7A1 mRNA | Repressed | Human Primary Hepatocytes | [7] |

| Cholic acid (CA) treatment | AKR1D1 expression | Upregulated | HepG2 cells | [6] |

| Chenodeoxycholic acid (CDCA) treatment | AKR1D1 expression | Repressed | HepG2 cells, Mice | [6] |

Table 2: Modulation of Bile Acid Synthesis Components by Gene Overexpression and Bile Acid Treatment.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of 7-HOCA and its role in bile acid synthesis. Below are outlines of key experimental protocols.

Quantification of 7-HOCA in Biological Samples (Serum, Liver) by LC-MS

1. Sample Preparation:

-

Serum/Plasma: Obtain serum or plasma from blood samples. To a defined volume of serum/plasma, add an internal standard (e.g., deuterated 7-HOCA). Precipitate proteins using a solvent like acetonitrile or methanol. Centrifuge to pellet the protein, and collect the supernatant.

-

Liver Tissue: Homogenize a known weight of liver tissue in a suitable buffer. Add an internal standard. Perform a liquid-liquid or solid-phase extraction to isolate the bile acid fraction.

2. Derivatization (Optional but can improve chromatographic properties):

-

For GC-MS analysis, derivatization is typically required. This can involve methylation of the carboxylic acid group and silylation of the hydroxyl group.

3. LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in negative ion mode for electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for quantification, with specific precursor-product ion transitions for 7-HOCA and the internal standard.

4. Data Analysis:

-

Generate a standard curve using known concentrations of a 7-HOCA analytical standard.

-

Quantify the amount of 7-HOCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

1. RNA Extraction:

-

Isolate total RNA from cultured cells or liver tissue using a commercial RNA extraction kit following the manufacturer's protocol.

-

Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and/or capillary electrophoresis (e.g., Bioanalyzer).

2. cDNA Synthesis:

-

Reverse transcribe a defined amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

3. qPCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (AKR1D1, CYP7A1, CYP8B1, etc.) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

-

Perform the qPCR reaction in a real-time PCR instrument.

4. Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Western Blotting for Protein Expression Analysis

1. Protein Extraction:

-

Lyse cultured cells or homogenized liver tissue in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Separate a defined amount of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., AKR1D1, CYP7A1).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

4. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of the primary bile acid synthesis pathways highlighting the central position of 7-HOCA.

Caption: Pathophysiological consequences of decreased AKR1D1 activity and 7-HOCA accumulation.

Caption: A typical experimental workflow for studying the role of 7-HOCA.

Conclusion and Future Directions

7-HOCA stands as a critical intermediate in primary bile acid synthesis, with its metabolic flux tightly controlled by the enzyme AKR1D1. The emerging evidence strongly suggests that the accumulation of 7-HOCA, resulting from decreased AKR1D1 activity in liver diseases like NAFLD and HCC, is not a benign event. Instead, elevated 7-HOCA levels appear to drive key aspects of liver pathology, including metabolic dysregulation and cellular damage.

While the indirect role of 7-HOCA in the feedback regulation of bile acid synthesis, through the depletion of FXR-activating primary bile acids, is becoming clearer, further research is warranted. Future studies should aim to elucidate whether 7-HOCA itself can directly interact with nuclear receptors or other signaling molecules to modulate gene expression. A deeper understanding of the molecular mechanisms by which 7-HOCA exerts its cytotoxic effects could unveil novel therapeutic targets for the treatment and prevention of progressive liver disease. The development of specific and potent modulators of AKR1D1 activity may also represent a promising therapeutic strategy. For professionals in drug development, 7-HOCA serves as a potential biomarker for monitoring liver disease progression and as a target for interventions aimed at restoring normal bile acid homeostasis.

References

- 1. m.youtube.com [m.youtube.com]

- 2. In-Depth Dissection of the P133R Mutation in Steroid 5β-Reductase (AKR1D1): A Molecular Basis of Bile Acid Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. AKR1D1 is a novel regulator of metabolic phenotype in human hepatocytes and is dysregulated in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Disease-related 5β-Reductase (AKR1D1) Mutations Reveals Their Potential to Cause Bile Acid Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FXR, a bile acid receptor and biological sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Cholesterol 7α-hydroxylase protects the liver from inflammation and fibrosis by maintaining cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overexpression of cholesterol 7α-hydroxylase promotes hepatic bile acid synthesis and secretion and maintains cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 7α-Hydroxy-3-oxo-4-cholestenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7α-hydroxy-3-oxo-4-cholestenoic acid (7α-HOCA) is a key intermediate in the classical pathway of bile acid synthesis, formed from cholesterol in the liver.[1] It also serves as a major metabolite of 27-hydroxycholesterol in the brain.[2] While it is a transient metabolite, its position within the bile acid pool suggests it contributes to the activation of key receptors that govern bile acid homeostasis, lipid metabolism, and glucose control. This technical guide provides a detailed overview of the presumed mechanism of action of 7α-HOCA, focusing on its interaction with the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).

Core Mechanism of Action: A Dual Receptor Modulator

As a bile acid intermediate, 7α-HOCA is understood to exert its biological effects primarily through the activation of two central bile acid-sensing receptors: the nuclear receptor FXR and the cell surface G-protein coupled receptor, TGR5.

Farnesoid X Receptor (FXR) Activation

FXR is the master regulator of bile acid homeostasis. Bile acids, including likely 7α-HOCA, are its natural ligands. The presence of a 7α-hydroxy group is a key structural feature for potent FXR agonism.[3]

Signaling Pathway:

-

Ligand Binding and Heterodimerization: 7α-HOCA, as part of the cellular bile acid pool, enters the nucleus and binds to the ligand-binding domain of FXR. This induces a conformational change in the receptor.

-

RXR Partnership: Ligand-bound FXR forms a heterodimer with the retinoid X receptor (RXR).

-

DNA Binding: The FXR/RXR heterodimer binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes.

-

Transcriptional Regulation: This binding leads to the recruitment of co-activators and the initiation of transcription of target genes, most notably the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19).

Downstream Consequences of FXR Activation:

-

Repression of Bile Acid Synthesis (Negative Feedback):

-

SHP-dependent pathway: FXR-induced SHP inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), two key transcription factors required for the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.[4][5]

-

FGF19-dependent pathway: In the intestine, FXR activation stimulates the expression and secretion of FGF19.[6][7] FGF19 travels to the liver and binds to its receptor, FGFR4, which in turn represses CYP7A1 expression through a MAP kinase-dependent pathway.[6][7]

-

-

Regulation of Lipid and Glucose Metabolism: FXR activation has been shown to influence triglyceride and glucose metabolism.[8]

Takeda G-protein Coupled Receptor 5 (TGR5) Activation

TGR5 is a cell-surface receptor that mediates some of the metabolic effects of bile acids.

Signaling Pathway:

-

Ligand Binding: Bile acids in the extracellular space bind to TGR5.

-

G-protein Activation: This binding triggers a conformational change in TGR5, leading to the activation of an associated Gs alpha subunit (Gαs).

-

Adenylate Cyclase Activation: The activated Gαs stimulates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).

-

Downstream Signaling: The increase in intracellular cAMP activates Protein Kinase A (PKA) and potentially other downstream effectors like EPAC, leading to various cellular responses.[1]

Downstream Consequences of TGR5 Activation:

-

Metabolic Regulation: TGR5 activation is linked to improved glucose homeostasis, increased energy expenditure, and anti-inflammatory effects.[1][9]

-

GLP-1 Secretion: In intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates insulin secretion.[10]

Quantitative Data

| Bile Acid | Receptor | EC50 (µM) |

| Chenodeoxycholic acid (CDCA) | FXR | ~17-50 |

| Cholic acid (CA) | FXR | ~600 |

| Deoxycholic acid (DCA) | FXR | Lower efficacy than CDCA |

| Lithocholic acid (LCA) | FXR | Lower efficacy than CDCA |

Data compiled from multiple sources.[3][4]

Experimental Protocols

FXR Luciferase Reporter Assay

This assay is a common method to determine if a compound can activate FXR and lead to the transcription of a target gene.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T or other suitable cells are cultured in appropriate media.

-

Cells are co-transfected with two plasmids:

-

An expression vector for the human FXR and RXR.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an FXRE.

-

-

A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After an incubation period to allow for plasmid expression (typically 24-48 hours), the cells are treated with various concentrations of the test compound (e.g., 7α-HOCA) or a known FXR agonist (e.g., GW4064) as a positive control.

-

-

Cell Lysis:

-

Following treatment (typically 18-24 hours), the culture medium is removed, and the cells are washed with PBS.

-

A passive lysis buffer is added to each well to lyse the cells and release the luciferases.

-

-

Luminometry:

-

The cell lysate is transferred to a luminometer-compatible plate.

-

A luciferase assay reagent containing luciferin is added, and the luminescence from the firefly luciferase is measured.

-

A second reagent is then added to quench the firefly luciferase signal and provide the substrate for Renilla luciferase, and its luminescence is measured.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.

-

The fold activation relative to a vehicle control is calculated.

-

For dose-response curves, the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Nuclear Receptor Binding Assay (Scintillation Proximity Assay - SPA)

This assay measures the direct binding of a radiolabeled ligand to a receptor and can be used to determine the binding affinity of a test compound.

Methodology:

-

Reagent Preparation:

-

A radiolabeled ligand for FXR (e.g., 3H-labeled GW4064).

-

Purified FXR protein.

-

SPA beads coated with a scintillant and a molecule that can capture the receptor (e.g., an antibody).

-

-

Assay Setup:

-

In a microplate, the purified FXR protein is incubated with the SPA beads.

-

A fixed concentration of the radiolabeled ligand is added.

-

Varying concentrations of the unlabeled test compound (7α-HOCA) are added to compete with the radiolabeled ligand for binding to the receptor.

-

-

Incubation:

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

-

Detection:

-

When the radiolabeled ligand binds to the receptor captured on the SPA bead, it comes into close enough proximity to the scintillant to cause light emission.

-

The light emission is measured using a scintillation counter. Unbound radioligand in solution is too far from the bead to produce a signal.

-

-

Data Analysis:

-

The signal is inversely proportional to the amount of test compound that displaces the radiolabeled ligand.

-

The data is plotted as signal versus the concentration of the test compound.

-

The IC50 (the concentration of test compound that displaces 50% of the radiolabeled ligand) is determined.

-

The Ki (binding affinity) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Visualizations

References

- 1. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fibroblast Growth Factor 15/19 Expression, Regulation, and Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7alpha-hydroxylase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. researchgate.net [researchgate.net]

- 10. KoreaMed Synapse [synapse.koreamed.org]

7-HOCA as a metabolite of 27-hydroxycholesterol in the brain

An In-depth Technical Guide to 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) as a Metabolite of 27-Hydroxycholesterol in the Brain

Introduction

The brain, the most cholesterol-rich organ, maintains a delicate homeostasis of this essential lipid, largely isolated from peripheral circulation by the blood-brain barrier (BBB). While cholesterol itself does not cross the BBB, certain oxidized metabolites, known as oxysterols, can traverse this barrier. One such pivotal oxysterol is 27-hydroxycholesterol (27-OHC), the most abundant oxysterol in human circulation.[1] There is a continuous and significant influx of 27-OHC from the circulation into the brain, estimated at approximately 5 mg per day.[1][2][3] Inside the brain, 27-OHC undergoes efficient metabolism, primarily converting into 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA).[1][2]

This conversion represents a crucial pathway for the elimination and detoxification of 27-OHC from the brain, as the precursor sterol is associated with neurotoxic effects.[4][5] 7-HOCA, the major end metabolite, is then transported out of the brain into the circulation.[2][6] This technical guide provides a comprehensive overview of the synthesis, flux, and quantification of 7-HOCA in the brain, tailored for researchers, scientists, and drug development professionals.

Synthesis and Elimination of 7-HOCA in the Brain

The metabolism of 27-OHC to 7-HOCA is a multi-step enzymatic process localized within specific brain cells. This pathway is not merely a metabolic conversion but a fundamental mechanism for cerebral lipid homeostasis.

Metabolic Pathway

-

Influx of 27-OHC : 27-OHC, primarily synthesized in peripheral tissues by the enzyme sterol 27-hydroxylase (CYP27A1), crosses the BBB and enters the brain parenchyma.[1]

-

Enzymatic Conversion : Once inside the brain, 27-OHC is metabolized into 7-HOCA. This conversion involves the sequential action of several enzymes, with the rate-limiting step being the 7α-hydroxylation of the sterol nucleus.[2][7] The key enzymes are:

-

Oxysterol 7α-hydroxylase (CYP7B1) : This enzyme is critical for the formation of 7-HOCA and is found to be restricted to neuronal cells.[2][8] It catalyzes the 7α-hydroxylation of 27-OHC.

-

Sterol 27-hydroxylase (CYP27A1) : While the primary source of 27-OHC is peripheral, CYP27A1 is also involved in the broader pathway of cholestenoic acid synthesis.[2]

-

3β-hydroxy-delta-5-steroid dehydrogenase (HSD3B7) : This enzyme is involved in the oxidation of the 3β-hydroxyl group and isomerization of the double bond to form the final 3-oxo-4-ene structure of 7-HOCA.[2][9]

-

-

Efflux of 7-HOCA : Following its synthesis in neurons, 7-HOCA is efficiently exported from the brain back into the bloodstream. There is a continuous flux of approximately 2 mg of 7-HOCA per day from the human brain into the circulation.[2][4] This efflux occurs against a concentration gradient, a phenomenon likely facilitated by the strong binding affinity of 7-HOCA to albumin in the blood.[4][10]

Quantitative Data

The concentration of 7-HOCA has been measured in various biological fluids and tissues, providing insights into its dynamics in health and disease.

Table 1: Concentration of 7-HOCA in Human Cerebrospinal Fluid (CSF)

| Condition | 7-HOCA Concentration (ng/mL) | Reference |

| Controls (Headache) | 15 ± 3 (mean ± SD) | [2] |

| Alzheimer's Disease | 13 ± 4 (mean ± SD) | [2] |

| Vascular Dementia | 14 ± 7 (mean ± SD) | [2] |

| Defective BBB | 7 - 392 (range) | [2] |

Note: In patients with a defective BBB, 7-HOCA levels are markedly increased and show a high correlation with the CSF/serum albumin ratio.[2][11]

Table 2: Flux and Comparative Levels of 7-HOCA and its Precursor

| Parameter | Value | Compartment/Fluid | Reference |

| Influx of 27-OHC | ~5 mg / 24 h | From circulation into brain | [1][2] |

| Efflux of 7-HOCA | ~2 mg / 24 h | From brain into circulation | [2][4] |

| 7-HOCA Level | 16 - 72 ng/mL (mean 25 ng/mL) | Peripheral Blood | [4] |

| 7-HOCA Level | 69 - 259 ng/mL (mean 157 ng/mL) | Subdural Hematomas | [4] |

| Ratio of 7-HOCA / Albumin | ~1.4 ng/mg | Peripheral Blood | [4] |

| Ratio of 7-HOCA / Albumin | ~30 ng/mg | Cerebrospinal Fluid (CSF) | [4] |

Role as a Biomarker for Blood-Brain Barrier Integrity

While initial hypotheses suggested 7-HOCA levels might change in neurodegenerative conditions like Alzheimer's disease due to the loss of neuronal CYP7B1, studies have found that its concentration in the CSF is not significantly affected.[2] Instead, the most striking finding is the marked increase of 7-HOCA in the CSF of patients with a dysfunctional or "leaky" BBB.[2][4][11]

There is a highly significant correlation between the CSF levels of 7-HOCA and the CSF/serum albumin ratio, a standard marker for BBB integrity.[2][11] This suggests that with a compromised barrier, there is an increased influx of the precursor, 27-OHC, from the blood into the brain, leading to a subsequent increase in the production and release of 7-HOCA into the CSF.[2][4] Therefore, 7-HOCA is emerging as a promising diagnostic marker for conditions associated with a dysfunctional BBB.[2][12][13]

Experimental Protocols

The accurate quantification of 7-HOCA and other oxysterols is challenging due to their low concentrations and susceptibility to auto-oxidation. The gold-standard methods rely on mass spectrometry with isotope dilution.

Quantification of 7-HOCA in CSF and Plasma

This protocol is a composite of methodologies described in the literature.[2][4][9]

1. Sample Preparation and Extraction:

-

Antioxidant Addition : To prevent auto-oxidation of cholesterol during sample handling, butylated hydroxytoluene (BHT) is often added.[14]

-

Internal Standard : A known amount of a stable isotope-labeled internal standard, such as ²H₄-labeled 7-HOCA (D4-7-Hoca), is added to the sample (e.g., 0.5 mL of CSF or plasma).[2][4] This is crucial for accurate quantification via isotope dilution.

-

Liquid-Liquid Extraction : The sample is extracted with an organic solvent. For example, extraction is performed twice with 4.0 mL of chloroform.[4]

-

Solid-Phase Extraction (SPE) : The crude extract is further purified using an SPE column (e.g., NH₂ or C₁₈ cartridge) to separate oxysterols from the more abundant cholesterol and other interfering lipids.[4][14]

2. Derivatization (for GC-MS):

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl and hydroxyl groups of 7-HOCA must be derivatized to increase volatility and thermal stability.

-

A common method is to convert 7-HOCA into its methyl ester trimethylsilyl (TMS) ether derivative.[2]

3. Mass Spectrometry Analysis:

-

GC-MS : The derivatized sample is analyzed on a GC-MS system. Quantification is achieved using selected ion monitoring (SIM), where the instrument monitors specific mass-to-charge ratio (m/z) ions for the native analyte and its isotope-labeled internal standard. For the TMS derivative, ions at m/z 426 for 7-HOCA and m/z 430 for D4-7-HOCA can be used.[4][11]

-

LC-MS/MS : Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and specificity without the need for derivatization.[14][15] The analysis is typically performed in multiple reaction monitoring (MRM) mode.

4. Quantification:

-

A standard curve is generated using fixed amounts of the internal standard and varying, known concentrations of unlabeled 7-HOCA.

-

The ratio of the peak area of the native 7-HOCA to the peak area of the internal standard in the sample is compared to the standard curve to determine the concentration.

Conclusion

7-HOCA is the principal metabolite of 27-OHC within the brain, representing a vital pathway for the detoxification and elimination of this peripherally derived oxysterol. Its synthesis is localized to neurons via the enzyme CYP7B1. While levels of 7-HOCA in the CSF do not appear to be a direct marker for neurodegenerative diseases such as Alzheimer's, its concentration is strongly correlated with the integrity of the blood-brain barrier. This positions 7-HOCA as a valuable biomarker for assessing BBB dysfunction in various neurological conditions. The continued development of robust and sensitive analytical methods, primarily based on mass spectrometry, is essential for advancing research into the precise roles of 7-HOCA and its parent compound, 27-OHC, in brain health and disease.

References

- 1. Frontiers | Connecting the Dots Between Hypercholesterolemia and Alzheimer’s Disease: A Potential Mechanism Based on 27-Hydroxycholesterol [frontiersin.org]

- 2. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crossing the barrier: net flux of 27-hydroxycholesterol into the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the importance of albumin binding for the flux of 7α-hydroxy-3-oxo-4-cholestenoic acid in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Marked accumulation of 27-hydroxycholesterol in the brains of Alzheimer's patients with the Swedish APP 670/671 mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cerebrospinal Fluid Steroidomics: Are Bioactive Bile Acids Present in Brain? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier | Semantic Scholar [semanticscholar.org]

- 13. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of bioactive oxysterols in newborn mouse brain by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) in Liver Metabolism and Non-Alcoholic Fatty Liver Disease (NAFLD): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, demanding a deeper understanding of its molecular drivers to develop effective therapeutics. Emerging evidence points to the critical role of bile acid metabolism dysregulation in NAFLD pathogenesis. This technical guide focuses on 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA), a key intermediate in bile acid synthesis. Recent studies have identified 7-HOCA as a potential driver of metabolic dysfunction and hepatocellular carcinoma (HCC) risk in NAFLD patients.[1][2] This document provides a comprehensive overview of 7-HOCA's involvement in liver metabolism and NAFLD, detailing its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data are summarized in structured tables, and key pathways and experimental workflows are visualized using diagrams to facilitate a thorough understanding for researchers and drug development professionals.

Introduction: The Emerging Role of 7-HOCA in NAFLD

NAFLD is characterized by the accumulation of fat in the liver (hepatic steatosis), which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and HCC.[1] The synthesis of bile acids from cholesterol in the liver is a crucial metabolic process, and alterations in this pathway are increasingly implicated in NAFLD.[3]

A key enzyme in this pathway is the liver 5β-reductase (AKR1D1), which catalyzes a fundamental step in bile acid synthesis.[1][2] Studies have shown that the expression of AKR1D1 is significantly decreased in the livers of patients with advancing steatosis, fibrosis, and HCC.[1][2] This reduction in AKR1D1 activity leads to the accumulation of its upstream substrate, 7-HOCA.[1][2] Elevated serum levels of 7-HOCA have been observed in patients with NAFLD, with a particularly significant increase in those with HCC.[1]

This accumulation of 7-HOCA is not merely a biomarker but appears to be an active contributor to the pathology of NAFLD. In vitro studies have demonstrated that increased 7-HOCA levels lead to dysregulated lipid metabolism, increased triglyceride accumulation, and impaired fatty acid oxidation in hepatocytes.[1] Furthermore, 7-HOCA has been shown to induce DNA damage, leading to cell cycle arrest and apoptosis, suggesting a role in hepatocyte injury and disease progression.[1][2]

This guide will delve into the intricate details of 7-HOCA's function, the signaling pathways it modulates, and the experimental approaches to study its impact on liver metabolism and NAFLD.

Quantitative Data on 7-HOCA and AKR1D1 in NAFLD

The following tables summarize the key quantitative findings from studies investigating the role of AKR1D1 and 7-HOCA in NAFLD.

Table 1: Serum 7-HOCA Concentrations in Human Subjects

| Subject Group | Mean Serum 7-HOCA Concentration (nM) | Sample Size (n) | p-value | Reference |

| Healthy Controls | 182.1 ± 14.9 | 19 | \multirow{2}{*}{P=1e-4} | [2] |

| HCC Patients | 350.6 ± 37.4 | 20 | [2] |

Table 2: Hepatic AKR1D1 mRNA Expression in Obese Patients with NAFLD

| Parameter | Patient Subgroup | Relative AKR1D1 mRNA Expression (Mean ± SE) | p-value | Reference |

| Fibrosis Stage | F0-1 | 0.85 ± 0.06 | \multirow{2}{}{p = 0.05} | [1] |

| F3-4 | 0.59 ± 0.09 | [1] | ||

| Type 2 Diabetes | Normal | 0.90 ± 0.07 | \multirow{2}{}{p < 0.01} | [1] |

| T2DM | 0.60 ± 0.06 | [1] |

Signaling Pathways Implicated in 7-HOCA-Mediated Effects

The metabolic and proliferative effects of bile acids and their intermediates are largely mediated by nuclear receptors and G-protein coupled receptors. While the direct interaction of 7-HOCA with these receptors is an area of active investigation, the downstream effects observed upon 7-HOCA accumulation strongly suggest the involvement of the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5) signaling pathways.

The AKR1D1/7-HOCA Axis and Downstream Metabolic Dysregulation

The primary mechanism for 7-HOCA's impact on liver metabolism identified to date is its accumulation following the downregulation of AKR1D1. This axis triggers a cascade of events leading to the NAFLD phenotype.

Hypothetical Interaction with FXR and TGR5 Signaling

Bile acids are the natural ligands for FXR and TGR5.[3][4] Given that 7-HOCA is a bile acid precursor, it is plausible that it can modulate these pathways.

-

FXR Signaling: Activation of FXR in the liver and intestine plays a central role in regulating bile acid, lipid, and glucose homeostasis.[3][5] FXR activation typically leads to the transcriptional regulation of genes involved in bile acid synthesis and transport. It is hypothesized that 7-HOCA may act as an antagonist or a weak agonist of FXR, leading to the observed dysregulation in lipid metabolism.

-

TGR5 Signaling: TGR5 is a G-protein coupled receptor that, upon activation by bile acids, stimulates cAMP production and influences glucose homeostasis, energy expenditure, and inflammatory responses.[4] The potential interaction of 7-HOCA with TGR5 could contribute to the inflammatory component of NASH.

The following diagram illustrates the canonical FXR and TGR5 signaling pathways, providing a framework for investigating the specific effects of 7-HOCA.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of 7-HOCA and its role in liver metabolism and NAFLD.

In Vitro Model: AKR1D1 Knockdown in HepG2 Cells

A common in vitro model to study the effects of 7-HOCA accumulation involves the genetic manipulation of AKR1D1 in human hepatoma cell lines like HepG2.

Detailed Methodology:

-

Cell Culture: HepG2 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Transfection: Cells are transfected with siRNA or shRNA constructs specifically targeting AKR1D1 using a suitable transfection reagent (e.g., Lipofectamine). A scrambled or non-targeting siRNA/shRNA is used as a negative control.

-

Validation of Knockdown: The efficiency of AKR1D1 knockdown is confirmed at both the mRNA and protein levels using quantitative real-time PCR (qPCR) and Western blotting, respectively.[1]

-

Downstream Analyses:

-

Bile Acid Profiling: Cellular extracts and culture media are collected and subjected to liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of 7-HOCA and other bile acid species.[2]

-

Transcriptome Analysis: RNA is extracted from the cells and subjected to RNA-sequencing to identify global changes in gene expression.[1]

-

Biochemical Assays: Cellular triglyceride content is measured using commercially available kits. Fatty acid oxidation can be assessed by measuring the rate of radiolabeled fatty acid conversion to CO2 or acid-soluble metabolites.[1]

-

Cell-based Assays: Cell proliferation can be measured using assays such as the MTT or BrdU incorporation assay. Apoptosis can be assessed by flow cytometry using Annexin V/Propidium Iodide staining or by measuring caspase activity.[2]

-

Quantification of 7-HOCA in Biological Samples

Accurate quantification of 7-HOCA is crucial for understanding its role in NAFLD. Isotope dilution-mass spectrometry is the gold standard for this purpose.

Protocol Outline for 7-HOCA Quantification by LC-MS:

-

Sample Preparation:

-

For serum/plasma or cell culture media: An internal standard (e.g., deuterated 7-HOCA) is added to the sample.

-

For liver tissue: The tissue is homogenized, and an internal standard is added.

-

-

Extraction: 7-HOCA and the internal standard are extracted from the matrix using a suitable organic solvent (e.g., ether or a chloroform/methanol mixture).

-

Derivatization (Optional but common for GC-MS): The extracted material may be derivatized (e.g., methylation followed by silylation) to improve chromatographic properties and mass spectrometric sensitivity.

-

LC-MS/MS Analysis: The extracted and derivatized sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer. The separation is typically performed on a C18 reversed-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both 7-HOCA and its internal standard.

-

Quantification: The concentration of 7-HOCA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 7-HOCA.

Animal Models of NAFLD

Various animal models are used to study NAFLD, each with its own advantages and limitations. Diet-induced models are particularly relevant for studying the metabolic aspects of the disease.

-

High-Fat Diet (HFD) Model: Mice (commonly C57BL/6J) are fed a diet with a high percentage of calories from fat. This model recapitulates many features of human NAFLD, including obesity, insulin resistance, and hepatic steatosis.

-

Methionine- and Choline-Deficient (MCD) Diet Model: This model rapidly induces steatohepatitis and fibrosis, but it is not associated with obesity or insulin resistance, making it less representative of the typical human condition.[1]

-

Genetic Models: Mice with genetic modifications, such as ob/ob (leptin-deficient) or db/db (leptin receptor-deficient) mice, spontaneously develop obesity, insulin resistance, and fatty liver.

Experimental Workflow for Studying 7-HOCA in a NAFLD Animal Model:

Future Directions and Therapeutic Implications

The identification of the AKR1D1/7-HOCA axis as a driver of metabolic dysfunction in NAFLD opens up new avenues for therapeutic intervention.

-

Targeting AKR1D1: Strategies to restore or enhance AKR1D1 activity could prevent the accumulation of 7-HOCA and its detrimental downstream effects. This could involve the development of small molecule activators of AKR1D1.

-

Modulating 7-HOCA Signaling: A deeper understanding of how 7-HOCA interacts with nuclear receptors like FXR and TGR5 is crucial. If 7-HOCA is found to be an antagonist of these receptors, the development of specific agonists could counteract its effects.

-

Combination Therapies: Targeting the 7-HOCA pathway in combination with existing or emerging therapies for NAFLD that address other aspects of the disease, such as insulin resistance or inflammation, may offer a synergistic therapeutic benefit.

Conclusion

7-HOCA is emerging as a significant player in the pathophysiology of NAFLD. Its accumulation, driven by the downregulation of AKR1D1, contributes to hepatic steatosis, cellular stress, and potentially the progression to more severe liver disease. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of 7-HOCA and to explore novel therapeutic strategies targeting this pathway for the treatment of NAFLD. Continued research into the precise molecular interactions of 7-HOCA with key signaling pathways will be critical to unlocking its full therapeutic potential.

References

- 1. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7alpha-hydroxylase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]

7α-Hydroxy-3-oxo-4-cholestenoic Acid: A Key Modulator of Brain Cholesterol Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol homeostasis in the central nervous system (CNS) is a tightly regulated process, critical for neuronal function, myelin integrity, and overall brain health. Unlike peripheral tissues, the brain relies primarily on de novo synthesis of cholesterol due to the presence of the blood-brain barrier (BBB), which restricts the uptake of circulating lipoproteins. The elimination of excess cholesterol from the brain is therefore a crucial process to prevent its potentially neurotoxic accumulation. A key pathway in this elimination process involves the enzymatic conversion of cholesterol into more soluble metabolites known as oxysterols. Among these, 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) has emerged as a significant player in the intricate network of brain cholesterol metabolism. This technical guide provides a comprehensive overview of the role of 7-HOCA in brain cholesterol homeostasis, detailing its synthesis, transport, and potential mechanisms of action.

Data Presentation

Quantitative Levels of 7-HOCA in Human Cerebrospinal Fluid (CSF) and Brain Tissue

The concentration of 7-HOCA in the cerebrospinal fluid (CSF) is a valuable indicator of its production and clearance from the brain. Studies utilizing isotope dilution mass spectrometry have provided quantitative data on 7-HOCA levels in various physiological and pathological states.

| Sample Type | Condition | 7-HOCA Concentration (ng/mL) | Reference(s) |

| Human CSF | Healthy Controls | 15 ± 3 | [1][2] |

| Human CSF | Alzheimer's Disease | 13 ± 4 | [1][2] |

| Human CSF | Vascular Dementia | 14 ± 7 | [1][2] |

| Human CSF | Dysfunctional BBB | 7 - 392 (range) | [1] |

| Human CSF | General | 7.170 ± 2.826 | [3] |

| Mouse Cerebral Cortex | - | Low levels detected | [4] |

Note: Data are presented as mean ± standard deviation where available.

Signaling Pathways and Mechanisms of Action

The primary role of 7-HOCA in the brain appears to be as a key intermediate in the elimination pathway of 27-hydroxycholesterol (27-OHC), a peripherally derived oxysterol that can cross the BBB.[1][2][5] The conversion of the more lipophilic 27-OHC to the more water-soluble 7-HOCA facilitates its efflux from the brain into the circulation.

Interaction with Nuclear Receptors

The direct interaction of 7-HOCA with the key nuclear receptors involved in cholesterol homeostasis, the Liver X Receptors (LXRs) and the Farnesoid X Receptor (FXR), is an area of active investigation.

-

Liver X Receptors (LXRs): Current evidence suggests that 7-HOCA itself is not a direct ligand for LXRs.[3] However, its precursors in the bile acid synthesis pathway, such as 3β-hydroxycholest-5-en-26-oic acid, have been shown to activate LXRs.[3] This suggests that the metabolic flux through the 7-HOCA synthesis pathway can indirectly influence LXR activity by modulating the levels of LXR-activating precursors.

-

Farnesoid X Receptor (FXR): The direct binding and activation of FXR by 7-HOCA in the brain is not yet definitively established. FXR is known to be a key regulator of bile acid and cholesterol metabolism in peripheral tissues.[6][7][8] Given that 7-HOCA is an intermediate in bile acid synthesis, it is plausible that it may interact with FXR in the brain, but further research is needed to confirm this and elucidate the downstream consequences.

The following diagram illustrates the synthesis and transport of 7-HOCA in the brain.

References

- 1. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxysterol research: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. On the importance of albumin binding for the flux of 7α-hydroxy-3-oxo-4-cholestenoic acid in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jomes.org [jomes.org]

- 7. Farnesoid X receptor responds to bile acids and represses cholesterol 7alpha-hydroxylase gene (CYP7A1) transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AKR1D1 and its Substrate 7α-hydroxy-4-cholesten-3-one (7-HOCA) in Hepatocellular Carcinoma Risk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a major global health challenge with a growing incidence. Emerging evidence points to the dysregulation of bile acid metabolism as a significant contributor to HCC pathogenesis. This technical guide delves into the critical role of the enzyme Aldo-keto reductase family 1 member D1 (AKR1D1) and its substrate, 7α-hydroxy-4-cholesten-3-one (7-HOCA), in the risk and progression of HCC. Downregulation of AKR1D1 in non-alcoholic fatty liver disease (NAFLD) and HCC leads to the accumulation of 7-HOCA, a bile acid intermediate. This accumulation is associated with a cascade of detrimental cellular events, including metabolic reprogramming, increased DNA damage, cell cycle arrest, and alterations in key oncogenic signaling pathways. This guide provides a comprehensive overview of the current understanding, quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved, offering a valuable resource for researchers and professionals in the field of liver cancer and drug development.

Introduction

Aldo-keto reductase family 1 member D1 (AKR1D1), also known as Δ4-3-oxosteroid 5β-reductase, is a crucial enzyme primarily expressed in the liver. It catalyzes a key step in the synthesis of bile acids from cholesterol. Specifically, AKR1D1 is responsible for the conversion of 7α-hydroxy-4-cholesten-3-one (7-HOCA) to 7α-hydroxy-5β-cholestan-3-one.[1][2] Recent studies have highlighted a significant link between the dysregulation of the AKR1D1/7-HOCA axis and the development of hepatocellular carcinoma (HCC), particularly in the context of non-alcoholic fatty liver disease (NAFLD), a growing risk factor for HCC.[3][4]

A consistent finding in the literature is the downregulation of AKR1D1 expression in both NAFLD and HCC tissues.[3][5][6] This reduction in enzyme activity leads to the accumulation of its substrate, 7-HOCA.[3][7] Elevated levels of 7-HOCA have been shown to be a driver of metabolic dysfunction and to contribute to a pro-carcinogenic environment within the liver. The accumulation of this bile acid intermediate is associated with increased lipid accumulation, DNA damage, cell cycle arrest at the G1/S phase, and impaired cell proliferation.[3][6][7]

Furthermore, the effects of AKR1D1 dysregulation extend to the modulation of critical signaling pathways implicated in cancer, such as the MAPK/ERK and androgen receptor (AR) signaling pathways.[5] This guide will provide an in-depth exploration of the quantitative evidence, experimental approaches to study this pathway, and the current understanding of the molecular mechanisms linking AKR1D1 and 7-HOCA to HCC risk.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the association between AKR1D1, 7-HOCA, and HCC.

Table 1: Serum 7-HOCA Concentrations in HCC

| Cohort | Mean 7-HOCA Concentration (nM) ± SEM | n | p-value | Reference |

| Healthy Controls | 182.1 ± 14.9 | 19 | 1e-4 | [7] |

| HCC Patients | 350.6 ± 37.4 | 20 | 1e-4 | [7] |

Table 2: Diagnostic Potential of AKR1D1 Expression in HCC

| Biomarker | AUC (Area Under the Curve) | Dataset | Reference |

| AKR1D1 | 0.836 | Training & Validation Sets | [5] |

| AKR1D1 | 0.866 | Test Set | [5] |

Signaling Pathways and Molecular Mechanisms

The dysregulation of the AKR1D1/7-HOCA axis impacts several critical cellular pathways that contribute to the development and progression of HCC.

Bile Acid Synthesis and 7-HOCA Accumulation

A decrease in AKR1D1 expression or activity directly impairs the conversion of 7-HOCA in the bile acid synthesis pathway, leading to its accumulation in hepatocytes.

7-HOCA-Induced Cellular Stress and Proliferation Changes

The accumulation of 7-HOCA in hepatocytes triggers a cascade of cellular stress responses, ultimately affecting cell proliferation and survival.

Modulation of MAPK/ERK and Androgen Receptor Signaling

AKR1D1 has been shown to influence the activity of the MAPK/ERK and Androgen Receptor (AR) signaling pathways, both of which are crucial in HCC development. Overexpression of AKR1D1 can suppress these pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the AKR1D1/7-HOCA axis in HCC.

Quantification of 7-HOCA in Serum by LC-MS/MS

This protocol is adapted from methodologies described for the quantification of bile acid intermediates.[7][8]

-

Sample Preparation:

-

To 100 µL of serum, add an internal standard (e.g., deuterated 7-HOCA).

-

Perform protein precipitation by adding 400 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50% methanol.

-

-

LC-MS/MS Analysis:

-

LC System: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 7-HOCA and the internal standard.

-

AKR1D1 Knockdown in HepG2 Cells

This protocol outlines a general procedure for siRNA-mediated knockdown of AKR1D1 in the HepG2 human hepatoma cell line.[1][7]

-

Cell Seeding:

-

Seed HepG2 cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

Culture in complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

Prepare two tubes per well to be transfected.

-

Tube 1: Dilute a specific amount of AKR1D1 siRNA (or a scrambled negative control siRNA) in serum-free medium (e.g., Opti-MEM).

-

Tube 2: Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Combine the contents of Tube 1 and Tube 2, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Add the siRNA-lipid complexes dropwise to the cells.

-

-

Post-transfection:

-

Incubate the cells for 24-72 hours.

-

Harvest the cells for downstream analysis of AKR1D1 mRNA (qPCR) and protein (Western blot) levels to confirm knockdown efficiency.

-

Perform functional assays to assess the effects of AKR1D1 knockdown.

-

Comet Assay for DNA Damage

This protocol provides a general outline for performing the alkaline comet assay to detect DNA strand breaks in hepatocytes treated with 7-HOCA.[7][9]

-

Cell Treatment:

-

Treat HepG2 cells with varying concentrations of 7-HOCA for a specified duration (e.g., 24 hours). Include a vehicle control.

-

-

Slide Preparation:

-

Harvest and resuspend the cells in ice-cold PBS.

-

Mix the cell suspension with low-melting-point agarose.

-

Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

-

-

Lysis:

-

Immerse the slides in a cold lysis solution (high salt and detergent) to lyse the cells and unfold the DNA.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Perform electrophoresis at a low voltage.

-

-

Neutralization and Staining:

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail using appropriate software.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of hepatocytes.[7][10]

-

Cell Preparation:

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Measure the fluorescence intensity of the PI, which is proportional to the DNA content.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion and Future Directions